5-Chloro-2-fluoro-3-methylbenzaldehyde
CAS No.: 1538090-76-4
Cat. No.: VC11741519
Molecular Formula: C8H6ClFO
Molecular Weight: 172.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1538090-76-4 |
|---|---|
| Molecular Formula | C8H6ClFO |
| Molecular Weight | 172.58 g/mol |
| IUPAC Name | 5-chloro-2-fluoro-3-methylbenzaldehyde |
| Standard InChI | InChI=1S/C8H6ClFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 |
| Standard InChI Key | WKQGVZFGQLTNDJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1F)C=O)Cl |
| Canonical SMILES | CC1=CC(=CC(=C1F)C=O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted at the 2-position with fluorine, the 3-position with a methyl group, and the 5-position with chlorine, with an aldehyde functional group at the 1-position. This arrangement creates distinct electronic and steric effects that influence its reactivity. The fluorine atom’s electronegativity (-I effect) deactivates the ring, while the methyl group’s electron-donating (+I) effect creates localized electronic asymmetry .
Physical Properties
While exact data for 5-chloro-2-fluoro-3-methylbenzaldehyde are unavailable, analogs like 2-chloro-3-methylbenzaldehyde (density: 1.2 g/cm³, boiling point: 228°C) and 6-chloro-2-fluoro-3-methylbenzaldehyde (liquid state, colorless to yellow appearance) suggest comparable characteristics. Key inferred properties include:
The aldehyde group’s polarity and halogen substituents contribute to moderate water solubility (estimated <1 g/L at 25°C) and preferential solubility in organic solvents like dichloromethane or ethyl acetate .
Synthetic Methodologies
Friedel-Crafts Acylation
The patent US6297405B1 details a scalable route for fluorinated benzaldehydes using aluminum chloride (AlCl₃)-catalyzed carbon monoxide (CO) insertion into fluorinated toluenes. For 5-chloro-2-fluoro-3-methylbenzaldehyde, a hypothetical synthesis could involve:
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Substrate Preparation: 3-Chloro-4-fluoro-o-xylene as the starting material.
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Reaction Conditions:
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Workup: Distillation under vacuum to isolate the aldehyde from byproducts.
Yield optimization would require balancing steric hindrance from the methyl group and electronic effects from halogens, with typical yields for analogous reactions ranging from 67% to 87% .
Halogen Exchange Reactions
Reactivity and Applications
Nucleophilic Aromatic Substitution
The fluorine atom at the 2-position activates the ring toward nucleophilic displacement, particularly under basic conditions. Potential reactions include:
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Amination: Reaction with ammonia or amines at elevated temperatures to form Schiff bases.
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Hydroxylation: Hydrolysis via SNAr mechanism to yield dihydroxy derivatives, though steric hindrance from the methyl group may slow kinetics .
Aldehyde-Specific Reactions
The aldehyde group participates in condensation reactions (e.g., with hydrazines to form hydrazones) and reductions (e.g., NaBH₄ to benzyl alcohol). Its electronic deactivation by halogens necessitates stronger reducing agents compared to unsubstituted benzaldehydes .
Industrial Applications
While direct uses of 5-chloro-2-fluoro-3-methylbenzaldehyde are undocumented, related compounds serve as:
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Pharmaceutical Intermediates: Building blocks for kinase inhibitors or antimicrobial agents.
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Agrochemicals: Precursors to herbicides with enhanced lipid solubility due to halogenation .
Regulatory and Environmental Considerations
Global Regulatory Status
No specific regulations target 5-chloro-2-fluoro-3-methylbenzaldehyde, but analogous chlorinated benzaldehydes are monitored under:
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REACH: Registration required for EU manufacturers importing >1 tonne/year.
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TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .
Ecotoxicology
Predicted environmental persistence (LogP ≈3.0) suggests bioaccumulation potential. Aerobic biodegradation is expected to be slow (>60 days), warranting containment to prevent aquatic contamination .
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